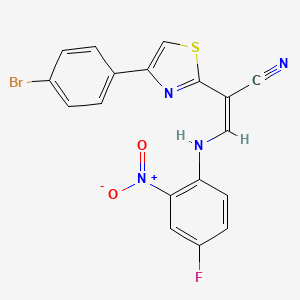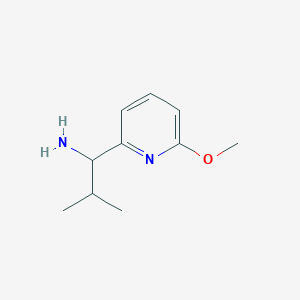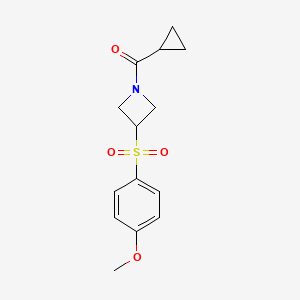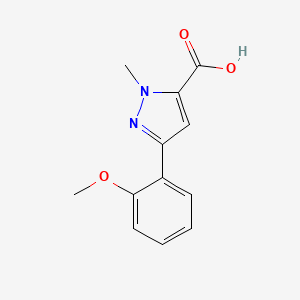
1-(Difluoromethyl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-(Difluoromethyl)cyclobutane-1-carbaldehyde can be achieved through a multi-step process involving the conversion of commercially available starting materials. The process involves the reaction of cyclobutane with difluoromethane in the presence of a radical initiator to form 1,1-difluorocyclobutane. This is then reacted with chloroacetaldehyde in the presence of sodium borohydride to form 1-(difluoromethyl)cyclobutanol. The cyclobutanol is then oxidized with hydrochloric acid and sodium chlorite to form this compound. The crude product is purified by recrystallization from diethyl ether/methanol or ethanol.Molecular Structure Analysis
The molecular formula of this compound is C6H8F2O . It has a molecular weight of 134.13 . The InChI key for this compound is ZDIXAXQAYLPDBT-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound acts as a reactive aldehyde, which can undergo various chemical reactions, including nucleophilic addition and condensation reactions. It can also act as a Michael acceptor, reacting with nucleophiles such as amines, alcohols, and thiols. This compound can also undergo oxidation reactions to form carboxylic acids and esters.Physical and Chemical Properties Analysis
The physical form of this compound is liquid . It has a molecular weight of 134.13 . The storage temperature for this compound is -10°C .Scientific Research Applications
Azulenylcarbene and Naphthylcarbene Isomerizations
Research into azulenylcarbene and naphthylcarbene isomerizations has utilized falling solid flash vacuum pyrolysis (FS-FVP) methods, demonstrating the rearrangement processes and reaction paths of similar compounds. This study provides insights into the activation barriers and rearrangement processes under FVP conditions, relevant for understanding the behavior of related cyclobutane derivatives (Kvaskoff, Becker, & Wentrup, 2015).
Photoreduction of Cycloalkanecarbaldehydes
The photoreduction of cycloalkanecarbaldehydes, including cyclobutane-carbaldehyde, has been studied in propan-2-ol. This research is pivotal in understanding the primary chemical processes and the formation of various photoproducts, elucidating the detailed mechanisms and the fate of radical pairs, which are significant for applications in photochemistry and radical reactions (Funke & Cerfontain, 1976).
Stereoselective Synthesis of Cyclopropylboronate Esters
The use of 1-alkenyl-1,1-heterobimetallic intermediates in the stereoselective synthesis of cyclopropyl alcohol boronate esters demonstrates the compound's role in creating valuable building blocks for further chemical synthesis. This methodology facilitates the creation of cyclopropyl alcohol boronate esters with new stereocenters, showcasing the utility of similar compounds in stereoselective organic synthesis (Hussain et al., 2009).
Lewis Acid-Catalyzed Intermolecular [4 + 2] Cycloaddition
The intermolecular [4 + 2] cycloaddition between 3-alkoxycyclobutanones and aldehydes or ketones highlights the compound's significance in facilitating regioselective and diastereoselective synthesis processes. This research underlines the potential for creating diverse chemical structures through cycloaddition reactions, further expanding the scope of cyclobutane derivatives in synthetic organic chemistry (Matsuo et al., 2008).
Mechanism of Action
1-(Difluoromethyl)cyclobutane-1-carbaldehyde acts as a reactive aldehyde, which can undergo various chemical reactions, including nucleophilic addition and condensation reactions. It can also act as a Michael acceptor, reacting with nucleophiles such as amines, alcohols, and thiols. This compound can also undergo oxidation reactions to form carboxylic acids and esters.
Safety and Hazards
The safety information for 1-(Difluoromethyl)cyclobutane-1-carbaldehyde includes several hazard statements: H226, H315, H319, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Properties
IUPAC Name |
1-(difluoromethyl)cyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O/c7-5(8)6(4-9)2-1-3-6/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIXAXQAYLPDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781544-23-7 |
Source


|
| Record name | 1-(difluoromethyl)cyclobutane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-dimethoxyphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2663644.png)
![Tert-butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride](/img/structure/B2663646.png)

![4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2663648.png)
![N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide](/img/structure/B2663649.png)
![N-({2-[2-(4-fluorophenoxy)acetyl]hydrazino}carbothioyl)benzenecarboxamide](/img/structure/B2663651.png)
![2-Amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoic acid;dihydrobromide](/img/structure/B2663653.png)
![(E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2663654.png)


![Tert-butyl 3-hydroxy-3-[2-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2663658.png)


![dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine dihydrochloride](/img/structure/B2663666.png)
